molecular formula C10H21BNO6 B043063 Tetramethylammonium triacetoxyborohydride CAS No. 109704-53-2

Tetramethylammonium triacetoxyborohydride

Cat. No. B043063
M. Wt: 262.09 g/mol
InChI Key: ZWSJBUUORJFGHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetramethylammonium triacetoxyborohydride involves chemical reactions that yield it as a product with desired purity and reactivity. For instance, the directed reduction of β-hydroxy ketones using tetramethylammonium triacetoxyborohydride results in the formation of anti-diols with high diastereoselectivity, showcasing the compound's selective reducing ability in organic synthesis (Evans, Chapman, & Carreira, 1988).

Molecular Structure Analysis

Although specific studies detailing the molecular structure analysis of tetramethylammonium triacetoxyborohydride were not identified, related compounds such as tetramethylammonium auride have been synthesized and structurally characterized, highlighting the diverse structural chemistry of tetramethylammonium-based compounds (Dietzel & Jansen, 2001).

Chemical Reactions and Properties

Tetramethylammonium triacetoxyborohydride is involved in various chemical reactions, such as the reductive amination of aldehydes and ketones, demonstrating its broad utility as a reducing agent. This compound allows for the mild and selective reduction of functional groups in the presence of sensitive functionalities, offering high yields and reduced formation of side products (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996).

Physical Properties Analysis

Studies on related tetramethylammonium compounds provide insights into the physical properties of such materials, including their crystal structures and behavior under different conditions. For example, the crystal structure of tetramethylammonium hydroxide pentahydrate offers insights into the arrangement of tetramethylammonium ions in solid states, which could be analogous to understanding the physical properties of tetramethylammonium triacetoxyborohydride (Mcmullan, Mak, & Jeffrey, 1966).

Chemical Properties Analysis

The chemical properties of tetramethylammonium triacetoxyborohydride, such as its reactivity and stability, are crucial for its application in organic synthesis. Quantum chemical studies on similar compounds, like tetramethylammonium tetraborohydride, reveal low energy barriers to decomposition, suggesting that the stability of these materials is significantly influenced by crystal forces, which could be relevant to understanding the stability and reactivity of tetramethylammonium triacetoxyborohydride (Calef, 1995).

Scientific Research Applications

  • In Organic Synthesis : Tetramethylammonium triacetoxyborohydride is effective in the reductive amination of racemic 2,3-dialkoxyketones, facilitating the synthesis of enantiomerically pure 3-amino-1,2-diols with high purity (Hutin, Petit, & Larchevěque, 1998). Additionally, it is used in the directed reduction of β-hydroxy ketones to anti diols, showing high diastereoselectivity (Evans, Chapman, & Carreira, 1988).

  • In Analytical Chemistry : Tetramethylammonium triacetoxyborohydride is utilized for characterizing chlorogenic acids using proton NMR methods, proving effective in the analysis of caffeoyl, p-coumaroyl, feruloyl, and dicaffeoylquinic acid (Clifford, Kellard, & Birch, 1989).

  • In Environmental Applications : It finds use in wastewater treatment, particularly in treating tetramethylammonium hydroxide wastewater from nano-electronics manufacturing. Membrane distillation processes using this compound have proven efficient in reducing concentrations to minimal levels, thereby reducing treatment costs significantly (Noor et al., 2019).

  • In Biomedical Applications : Tetramethylammonium triacetoxyborohydride is involved in synthesizing trityl radicals for enhanced molecular oxygen detection and high-resolution EPR imaging, which is significant in biomedical research (Dhimitruka et al., 2007).

Safety And Hazards

TMAB can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It releases flammable gases in contact with water . It should be handled under inert gas and stored in a dry place, away from moisture .

Future Directions

TMAB has been investigated for its potential applications in the synthesis of pharmaceuticals and agrochemicals due to its mild reaction conditions and high selectivity . It has been used in the synthesis of several products, particularly the bryostatins .

properties

InChI

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJBUUORJFGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346573
Record name Tetramethylammonium triacetoxyborohydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium triacetoxyborohydride

CAS RN

109704-53-2
Record name Tetramethylammonium triacetoxyborohydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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